N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868145
InChI: InChI=1S/C9H9BrF3NO2S/c10-5-6-14-17(15,16)8-3-1-7(2-4-8)9(11,12)13/h1-4,14H,5-6H2
SMILES:
Molecular Formula: C9H9BrF3NO2S
Molecular Weight: 332.14 g/mol

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide

CAS No.:

Cat. No.: VC15868145

Molecular Formula: C9H9BrF3NO2S

Molecular Weight: 332.14 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide -

Specification

Molecular Formula C9H9BrF3NO2S
Molecular Weight 332.14 g/mol
IUPAC Name N-(2-bromoethyl)-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C9H9BrF3NO2S/c10-5-6-14-17(15,16)8-3-1-7(2-4-8)9(11,12)13/h1-4,14H,5-6H2
Standard InChI Key JZHDCDSPBURCHF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCBr

Introduction

Chemical Identity and Structural Features

N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide is defined by its IUPAC name, N-(2-bromoethyl)-4-(trifluoromethyl)benzenesulfonamide, and is registered under CAS No. 942473-81-6 . The molecule consists of three key components:

  • A benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position, enhancing electron-withdrawing properties and metabolic stability.

  • A sulfonamide group (-SO₂NH-) linked to the benzene ring, a common pharmacophore in medicinal agents.

  • An N-(2-bromoethyl) moiety, which introduces alkylating potential due to the reactive bromine atom .

The compound’s canonical SMILES representation is C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCBr, and its three-dimensional structure has been validated through spectroscopic methods, including NMR and mass spectrometry.

Synthesis and Optimization

The synthesis of N-(2-bromoethyl)-4-trifluoromethyl benzenesulfonamide involves a multi-step process, typically starting with 4-trifluoromethylbenzenesulfonyl chloride as the precursor. Key steps include:

Sulfonamide Formation

The reaction of 4-trifluoromethylbenzenesulfonyl chloride with 2-bromoethylamine in the presence of a base such as triethylamine yields the sulfonamide intermediate. This step is conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran at 0–25°C .

Purification and Yield Optimization

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves a reported yield of 81% . Critical parameters influencing yield include:

  • Temperature control to minimize side reactions.

  • Stoichiometric ratios of reactants (ideal molar ratio of 1:1.2 for sulfonyl chloride to amine).

  • Solvent selection to enhance solubility and reaction kinetics .

Alternative Routes

Physicochemical Properties

The compound’s physical properties are critical for its handling and application:

PropertyValueSource
Molecular Weight332.14 g/mol
Melting Point160–164°C (lit.)
Boiling Point343.3°C at 760 mmHg
Density1.809 g/cm³
LogP (Partition Coefficient)3.896

The bromoethyl group contributes to its relatively high molecular weight and lipophilicity (LogP = 3.896), suggesting moderate membrane permeability . The trifluoromethyl group enhances thermal stability, as evidenced by its high boiling point .

Applications in Research

Medicinal Chemistry

The compound’s alkylating capacity (via the bromoethyl group) positions it as a candidate for:

  • Protein modification: Covalent binding to cysteine residues in enzymes or receptors.

  • Anticancer agents: Related sulfonamides exhibit activity against cancer cell lines by inhibiting carbonic anhydrase or tubulin polymerization.

Proteomics

As a crosslinking agent, it facilitates the study of protein-protein interactions by introducing irreversible bonds between proximal amino acids.

Material Science

The trifluoromethyl group’s electron-withdrawing properties make the compound a potential monomer for fluorinated polymers with enhanced chemical resistance.

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